molecular formula C10H10N2O3 B13918693 methyl 4-methoxy-1H-benzimidazole-5-carboxylate

methyl 4-methoxy-1H-benzimidazole-5-carboxylate

Cat. No.: B13918693
M. Wt: 206.20 g/mol
InChI Key: XWQKCVPGHUPXGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methoxy-1H-benzimidazole-5-carboxylate is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methoxy-1H-benzimidazole-5-carboxylate typically involves the condensation of o-phenylenediamine with methoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The final product is then esterified to yield the methyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be critical to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-1H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 4-methoxy-1H-benzimidazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.

    Biology: This compound is used in the study of enzyme interactions and as a probe to investigate biological pathways involving benzimidazole derivatives.

    Medicine: It has potential therapeutic applications due to its structural similarity to other biologically active benzimidazoles, which are known for their antimicrobial, antiviral, and anticancer properties.

    Industry: In the pharmaceutical industry, it can be used as an intermediate in the synthesis of drugs and other bioactive compounds

Mechanism of Action

The mechanism of action of methyl 4-methoxy-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-benzimidazole-5-carboxylate
  • Ethyl 2-(4-methoxyphenyl)-1-methyl-1H-benzimidazole-5-carboxylate
  • Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate

Uniqueness

Methyl 4-methoxy-1H-benzimidazole-5-carboxylate is unique due to the presence of the methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzimidazole derivatives and can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 4-methoxy-1H-benzimidazole-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-7-8(9)12-5-11-7/h3-5H,1-2H3,(H,11,12)

InChI Key

XWQKCVPGHUPXGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1N=CN2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.